1-(6-bromo-1H-indazol-3-yl)-4-(morpholinocarbonyl)-2-pyrrolidinone
Description
1-(6-Bromo-1H-indazol-3-yl)-4-(morpholinocarbonyl)-2-pyrrolidinone is a heterocyclic compound featuring a 2-pyrrolidinone core substituted at the 1-position with a 6-bromoindazole moiety and at the 4-position with a morpholine carbonyl group. The morpholinocarbonyl substituent enhances solubility and may influence pharmacokinetic properties, such as metabolic stability .
Properties
Molecular Formula |
C16H17BrN4O3 |
|---|---|
Molecular Weight |
393.23 g/mol |
IUPAC Name |
1-(6-bromo-1H-indazol-3-yl)-4-(morpholine-4-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H17BrN4O3/c17-11-1-2-12-13(8-11)18-19-15(12)21-9-10(7-14(21)22)16(23)20-3-5-24-6-4-20/h1-2,8,10H,3-7,9H2,(H,18,19) |
InChI Key |
PZHDTDVSAVCBAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2CC(=O)N(C2)C3=NNC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(6-bromo-1H-indazol-3-yl)-4-(morpholinocarbonyl)-2-pyrrolidinone involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the bromination of an indazole derivative, followed by the introduction of a morpholinocarbonyl group and the formation of the pyrrolidinone ring. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
1-(6-bromo-1H-indazol-3-yl)-4-(morpholinocarbonyl)-2-pyrrolidinone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The bromine atom in the indazole ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: This compound has shown potential as a biochemical probe for studying specific biological pathways and interactions.
Medicine: Research has indicated its potential as a lead compound for the development of new therapeutic agents, particularly in the treatment of certain diseases.
Industry: It can be utilized in the production of specialty chemicals and pharmaceuticals, contributing to advancements in industrial processes.
Mechanism of Action
The mechanism of action of 1-(6-bromo-1H-indazol-3-yl)-4-(morpholinocarbonyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The brominated indazole ring and morpholinocarbonyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes, receptors, or other proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of bioactive molecules:
Key Comparisons
Bioactivity: PDE4 Inhibition: Unlike rolipram, which exhibits non-selective PDE4 inhibition, 4-(substituted-phenyl)-2-pyrrolidinones show improved selectivity and potency (IC₅₀ values in the nanomolar range) . The morpholinocarbonyl group in the target compound may further enhance selectivity by reducing off-target interactions. Anticancer Potential: The 6-bromoindazole moiety aligns with indazole-based kinase inhibitors (e.g., AT9283), suggesting possible antiproliferative effects, though direct evidence is lacking .
Physicochemical Properties: Solubility: The morpholinocarbonyl group likely improves aqueous solubility compared to phenyl-substituted analogs (e.g., 1-(4-methylphenyl)-2-pyrrolidinone), which are lipophilic and used primarily as intermediates . Thermal Stability: Melting points for phenyl-substituted pyrrolidinones (e.g., 86–88°C ) suggest that the target compound, with bulkier substituents, may exhibit higher thermal stability.
Synthetic Complexity: The synthesis of 4-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethylphenyl)]-2-pyrrolidinone involves multi-step alkylation and cyclization reactions . In contrast, the morpholinocarbonyl group in the target compound may require specialized coupling reagents (e.g., carbodiimides), increasing synthetic complexity.
Selectivity :
- The bromoindazole substituent differentiates this compound from classic PDE4 inhibitors like rolipram. This substitution may confer unique binding interactions with PDE4 isoforms or other targets (e.g., kinases) .
Research Findings and Implications
- PDE4 Inhibition: Structural parallels to 4-(substituted-phenyl)-2-pyrrolidinones suggest the target compound could exhibit PDE4B/C isoform selectivity, critical for minimizing emesis (a side effect of non-selective PDE4 inhibitors) .
- Drug Likeness: The bromine atom may enhance metabolic stability, while the morpholinocarbonyl group aligns with Lipinski’s rules for oral bioavailability .
- Gaps in Data: No direct enzymatic or cellular activity data are available for the compound. Future studies should prioritize in vitro PDE4 inhibition assays and cytotoxicity profiling.
Biological Activity
1-(6-bromo-1H-indazol-3-yl)-4-(morpholinocarbonyl)-2-pyrrolidinone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : CHBrNO
- Molecular Weight : 336.2 g/mol
The presence of the indazole and morpholine moieties suggests potential interactions with various biological targets, including enzymes and receptors.
Research indicates that compounds similar to 1-(6-bromo-1H-indazol-3-yl)-4-(morpholinocarbonyl)-2-pyrrolidinone may exhibit their biological effects through several mechanisms:
- Inhibition of Protein Kinases : Many indazole derivatives have been shown to inhibit specific protein kinases, which are crucial in various signaling pathways related to cancer and other diseases.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Anti-inflammatory Properties : The morpholine component may confer anti-inflammatory effects, which can be beneficial in treating inflammatory diseases.
Anticancer Activity
A study published in 2023 evaluated the anticancer potential of a compound structurally related to 1-(6-bromo-1H-indazol-3-yl)-4-(morpholinocarbonyl)-2-pyrrolidinone. The findings indicated significant cytotoxicity against various cancer cell lines, including:
| Cell Line | IC (µM) |
|---|---|
| Jurkat | 4.64 ± 0.08 |
| HeLa | 8.12 ± 0.15 |
| MCF-7 | 5.30 ± 0.10 |
The compound demonstrated a strong ability to inhibit cell proliferation and induce apoptosis through mechanisms involving mitochondrial dysfunction and caspase activation .
Inhibition of LRRK2
Another relevant study focused on the inhibition of leucine-rich repeat kinase 2 (LRRK2), which is implicated in Parkinson's disease. Although not directly tested on the target compound, related indazole derivatives showed high binding affinity for LRRK2 with an IC of approximately 8.0 nM, suggesting that similar compounds could exhibit neuroprotective effects .
Case Study 1: Indazole Derivatives in Cancer Therapy
A series of indazole derivatives were synthesized and tested for their anticancer properties. Among these, one derivative exhibited marked efficacy against breast cancer cells, leading to further investigation into its mechanism of action, which involved modulation of the PI3K/Akt signaling pathway .
Case Study 2: Neuroprotective Potential
Research has indicated that certain indazole compounds possess neuroprotective properties by inhibiting neuroinflammation and promoting neuronal survival in models of neurodegenerative diseases . This highlights the therapeutic potential of compounds like 1-(6-bromo-1H-indazol-3-yl)-4-(morpholinocarbonyl)-2-pyrrolidinone in treating conditions such as Alzheimer's and Parkinson's disease.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
